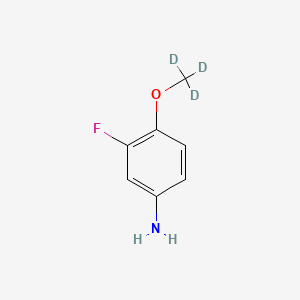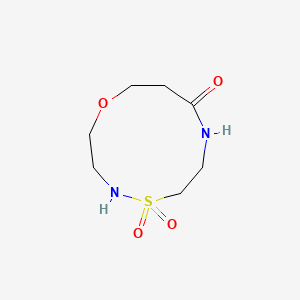
3-Fluoro-4-(methoxy-D3)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-4-(2H3)methoxyaniline is a chemical compound that belongs to the aniline family. It is characterized by the presence of a methoxy group (-OCH3) and a fluorine atom attached to a benzene ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(2H3)methoxyaniline can be achieved through several methods. One approach involves the Ullmann methoxylation reaction, where 2-fluoro-4-iodoaniline is used as a starting material. The iodine is replaced by a methoxy group to yield 3-Fluoro-4-(2H3)methoxyaniline. This process involves the use of protection and deprotection steps for the nitrogen atom and the use of halogen compounds, specifically fluorine and iodine compounds .
Industrial Production Methods
Industrial production methods for 3-Fluoro-4-(2H3)methoxyaniline typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
化学反应分析
Types of Reactions
3-Fluoro-4-(2H3)methoxyaniline can participate in various chemical reactions due to the presence of the aniline nitrogen, which can act as a nucleophile, and the electron-donating methoxy group, which can influence the reactivity of the fluorine atom. Common reactions include:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide, copper(I) chloride, and various halogen compounds. Reaction conditions often involve elevated temperatures and the use of solvents such as methanol and dimethylformamide .
Major Products Formed
Major products formed from these reactions include substituted anilines and other derivatives that can be used as intermediates in further chemical synthesis .
科学研究应用
3-Fluoro-4-(2H3)methoxyaniline has several scientific research applications, including:
作用机制
The mechanism of action of 3-Fluoro-4-(2H3)methoxyaniline involves its interaction with molecular targets such as enzymes and receptors. The methoxy group and fluorine atom influence the compound’s electronic properties, affecting its reactivity and binding affinity. The exact molecular pathways involved depend on the specific application and target .
相似化合物的比较
Similar Compounds
3-Fluoro-4-methoxyaniline: Similar structure but without the deuterium substitution.
4-Fluoro-3-methoxyaniline: Similar structure with different positions of the fluorine and methoxy groups.
2-Fluoro-4-methoxyaniline: Another isomer with different positions of the substituents.
Uniqueness
3-Fluoro-4-(2H3)methoxyaniline is unique due to the presence of the deuterium substitution, which can influence its chemical and physical properties, making it distinct from its non-deuterated counterparts .
属性
分子式 |
C7H8FNO |
|---|---|
分子量 |
144.16 g/mol |
IUPAC 名称 |
3-fluoro-4-(trideuteriomethoxy)aniline |
InChI |
InChI=1S/C7H8FNO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3/i1D3 |
InChI 键 |
LJWAPDSCYTZUJU-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)N)F |
规范 SMILES |
COC1=C(C=C(C=C1)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[5-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13455596.png)
![2,8-Diazaspiro[4.5]decan-7-one dihydrochloride](/img/structure/B13455603.png)
![1-{6-Oxaspiro[4.5]decan-9-yl}methanamine hydrochloride](/img/structure/B13455608.png)

![N-[ethyl(methyl)oxo-lambda6-sulfanylidene]-4-fluorobenzamide](/img/structure/B13455612.png)
![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.2.2]octane-4-carboxamide](/img/structure/B13455628.png)






![1-[3-(difluoromethyl)-1-methyl-1H-1,2,4-triazol-5-yl]methanamine hydrochloride](/img/structure/B13455676.png)

